Product packaging for O-Desbromo-pyrimidinyl Macitentan-d4(Cat. No.:)

O-Desbromo-pyrimidinyl Macitentan-d4

Cat. No.: B15143147
M. Wt: 435.3 g/mol
InChI Key: MKPBJHFHEQSWAH-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Endothelin Receptor Antagonists (ERAs) in Preclinical Pharmacology

Endothelin receptor antagonists (ERAs) represent a critical class of therapeutic agents that have been extensively investigated in preclinical pharmacology for their potential in managing a variety of cardiovascular diseases. These compounds function by blocking the effects of endothelin, a potent vasoconstrictor peptide.

The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vascular tone regulation and has been implicated in the pathophysiology of numerous diseases, including hypertension and heart failure. In research settings, modulators of this system, such as agonists and antagonists, are vital for elucidating the intricate signaling pathways and physiological effects of endothelin. Preclinical studies have shown that dysregulation of the endothelin system contributes to conditions like pulmonary arterial hypertension.

Below is a table summarizing the receptor selectivity of Macitentan (B1675890) and its active metabolite.

CompoundReceptor Selectivity (ETA/ETB)
Macitentan50-fold more selective for ETA
ACT-13257716-fold more selective for ETA

Theoretical and Applied Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling, the replacement of hydrogen atoms with their stable isotope deuterium, is a powerful technique in pharmaceutical research. This substitution can lead to significant changes in the molecule's properties, which can be leveraged for various research applications.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of that metabolic reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This effect can be used to investigate reaction mechanisms and to enhance the metabolic stability of a drug.

Stable isotope labeling is an indispensable tool in modern drug discovery and development. Labeled compounds are used to:

Trace Metabolic Pathways: By following the labeled compound through the body, researchers can identify metabolites and understand how a drug is processed.

Improve Pharmacokinetic Studies: Deuterated compounds can be used as internal standards in mass spectrometry to accurately quantify the parent drug and its metabolites in biological samples. This allows for more precise measurements of absorption, distribution, metabolism, and excretion (ADME).

Enhance Analytical Sensitivity: The unique mass of the deuterated compound allows it to be easily distinguished from its unlabeled counterpart and from background noise in complex biological matrices.

Rationale for Academic Research on O-Desbromo-pyrimidinyl Macitentan-d4

While direct research on this compound is not extensively published, the rationale for its synthesis and use in academic and industrial research is clear based on established principles of pharmaceutical analysis. O-Desbromo-pyrimidinyl Macitentan is recognized as an impurity of Macitentan. To ensure the purity and quality of the final drug product, it is crucial to have a reliable method for quantifying this impurity.

The deuterated analog, this compound, serves as an ideal internal standard for this purpose. In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they are easily distinguishable by the mass spectrometer due to their mass difference. This allows for highly accurate and precise quantification of the O-Desbromo-pyrimidinyl Macitentan impurity, correcting for any potential loss of analyte during the analytical process.

Hypothesis Generation for Modified Endothelin Receptor Antagonist Analogs

The development of modified analogs like this compound is a hypothesis-driven process, rooted in a thorough understanding of the parent drug's metabolic pathways. The metabolism of Macitentan in humans is complex, proceeding through several routes, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

One of these pathways involves the oxidative cleavage of the ethylene (B1197577) glycol linker attached to the pyrimidine (B1678525) ring. medchemexpress.comresearchgate.net This reaction, catalyzed mainly by CYP2C9, results in the formation of a pharmacologically inactive carboxylic acid metabolite known as ACT-373898 (also referred to as M5). researchgate.netnih.gov This metabolite is characterized by the absence of the bromo-pyrimidinyl group. drugbank.com

The synthesis of this compound is hypothesized to be a direct response to the need for a dedicated analytical standard for this specific metabolite, ACT-373898. Researchers posit that by creating a stable, isotopically labeled version of this metabolite, they can achieve unparalleled accuracy in pharmacokinetic (PK) and drug metabolism studies. The "O-Desbromo-pyrimidinyl" structure directly mimics the core of the ACT-373898 metabolite, while the deuterium labeling provides a distinct mass signature for detection.

Table 1: Key Compounds in Macitentan Metabolism and Research

Compound NameRole/SignificanceKey Metabolic Enzyme
MacitentanParent Drug; Dual ETA/ETB Receptor AntagonistCYP3A4, CYP2C9, others researchgate.net
ACT-132577 (Aprocitentan)Major Active MetaboliteCYP3A4 researchgate.netresearchgate.net
ACT-373898 (Metabolite M5)Inactive Metabolite (Carboxylic Acid)CYP2C9 medchemexpress.comresearchgate.net
This compound Stable Isotope-Labeled Internal Standard for ACT-373898Not Applicable (Synthetic)

Utility as a Research Probe for Metabolic Pathway Elucidation and Quantitative Bioanalysis

The primary utility of this compound lies in its application as a research probe, specifically as an internal standard in quantitative bioanalysis. fda.gov Bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for measuring the concentration of drugs and their metabolites in biological matrices like plasma and urine.

For these measurements to be accurate and reliable, an internal standard is essential. An ideal internal standard is a compound that is chemically and physically very similar to the analyte (the substance being measured) but can be distinguished from it by the analytical instrument. Stable isotope-labeled compounds, like this compound, are considered the best choice for internal standards.

Here's how it functions in research:

Metabolic Pathway Elucidation: By using this compound as a reference, researchers can confirm the identity and structure of the ACT-373898 metabolite formed in in vitro (e.g., human liver microsomes) and in vivo studies. It helps in mapping the precise metabolic fate of Macitentan, confirming the oxidative cleavage pathway. researchgate.net

Quantitative Bioanalysis: In pharmacokinetic studies, a known quantity of this compound is added to patient samples (e.g., plasma) before analysis. fda.gov Because it behaves almost identically to the actual metabolite (ACT-373898) during sample preparation, extraction, and injection into the LC-MS/MS system, any sample loss or variability in the process affects both the standard and the analyte equally. The mass spectrometer, however, can differentiate between the deuterated standard and the non-deuterated metabolite due to the mass difference of the deuterium atoms. By comparing the signal intensity of the metabolite to the known concentration of the internal standard, researchers can calculate the precise concentration of the ACT-373898 metabolite in the original sample with high accuracy and precision. This is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Table 2: Application of this compound in Research

Research AreaSpecific ApplicationRationale
Drug Metabolism Identification and confirmation of the ACT-373898 metabolic pathway.Provides an exact structural analog to the metabolite for comparative analysis.
Pharmacokinetics (PK) Serves as an internal standard for the quantification of metabolite ACT-373898 in biological samples.The stable isotope label (-d4) allows for mass differentiation from the endogenous metabolite, ensuring high precision and accuracy in LC-MS/MS analysis.
Bioanalytical Method Development Used to validate analytical methods for linearity, accuracy, and precision in quantifying Macitentan's metabolites.Ensures the reliability and robustness of assays used in clinical and preclinical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19BrN4O4S B15143147 O-Desbromo-pyrimidinyl Macitentan-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19BrN4O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxy-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20)/i8D2,9D2

InChI Key

MKPBJHFHEQSWAH-LZMSFWOYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=NC(=C1C2=CC=C(C=C2)Br)NS(=O)(=O)NCCC)O

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Chemistry and Isotopic Incorporation of O Desbromo Pyrimidinyl Macitentan D4

Design and Synthetic Strategies for Pyrimidinyl-Substituted Macitentan (B1675890) Analogs

The creation of Macitentan analogs, including the O-Desbromo-pyrimidinyl variant, stems from the need to understand the structure-activity relationships and metabolic pathways of the parent drug. The design of these analogs often involves modifying peripheral substituents to alter physicochemical properties or to introduce labels for analytical tracking.

The common name "O-Desbromo-pyrimidinyl Macitentan" refers to a known impurity and metabolite of Macitentan, chemically identified as N-[5-(4-Bromophenyl)-6-[2-hydroxyethoxy]-4-pyrimidinyl]-N'-propylsulfamide. 0qy.comsynzeal.com The structure of Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide. fda.govnih.gov Therefore, the transformation from Macitentan to this analog is more complex than a simple desbromination. It involves the cleavage of the ether bond linking the terminal bromo-pyrimidine ring to the ethoxy side chain, followed by the formation of a terminal hydroxyl group.

While this transformation can occur metabolically, a de novo synthetic approach is typically more efficient and controllable for producing the standard. A plausible synthetic strategy would not start from Macitentan but would instead build the target molecule from precursor components, avoiding the challenging and often low-yield cleavage of the aryl ether bond. This approach centers on synthesizing a core pyrimidine (B1678525) ring that already contains the desired substituents.

The efficient synthesis of O-Desbromo-pyrimidinyl Macitentan-d4 relies on the strategic preparation of key precursor molecules designed to readily incorporate the deuterium (B1214612) label. The "-d4" designation in the target compound indicates the replacement of four hydrogen atoms with deuterium. Based on common labeling patterns and synthetic accessibility, the most logical location for this four-deuterium atom label is the ethylene (B1197577) glycol moiety.

The core precursors for the synthesis would therefore include:

A Substituted Pyrimidine Intermediate: A pyrimidine ring functionalized at the 4, 5, and 6 positions. For instance, a 4,6-dichloro-5-(4-bromophenyl)pyrimidine serves as a versatile starting point.

A Deuterated Side-Chain Synthon: The key component for isotopic labeling is deuterated ethylene glycol (HO-CD₂-CD₂-OH) or a mono-protected equivalent. This reagent ensures the site-specific introduction of the four deuterium atoms.

The Sulfamide (B24259) Moiety: N-propylsulfamide (CH₃CH₂CH₂NHSO₂NH₂) is required for the final coupling step to complete the molecule.

Methodologies for Site-Specific Deuterium Labeling

Site-specific labeling is essential to ensure the stability of the isotopic tag and to facilitate unambiguous interpretation of data from analytical studies. creative-proteomics.com The methods chosen must provide high levels of deuterium incorporation and isotopic purity.

The most direct and effective method for synthesizing the title compound is the use of a deuterated reagent during the construction of the molecular backbone. In this case, ethylene glycol-d4 is the ideal deuterated reagent.

A generalized synthetic route can be proposed:

Synthesis of the Pyrimidine Core: The synthesis begins with the construction of the 5-(4-bromophenyl)pyrimidine (B2776488) ring, which can be achieved through various established methods for pyrimidine synthesis, often involving the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. organic-chemistry.orgnih.gov

Introduction of the Deuterated Side-Chain: The 4,6-dichloro-5-(4-bromophenyl)pyrimidine intermediate is reacted with a mono-protected ethylene glycol-d4 in a nucleophilic aromatic substitution (SₙAr) reaction. The protection of one hydroxyl group on the ethylene glycol-d4 ensures that only one end of the molecule reacts with the pyrimidine ring. This step selectively introduces the -O-CD₂-CD₂-OH moiety at one of the chloro-positions.

Formation of the Sulfamide Linkage: The remaining chloro-group on the pyrimidine ring is then substituted with N-propylsulfamide. This is typically carried out in the presence of a base to facilitate the nucleophilic attack of the sulfamide nitrogen onto the pyrimidine ring.

Deprotection: If a protecting group was used on the deuterated side-chain, a final deprotection step is performed to yield this compound.

Controlling the placement and purity of the isotopic label is paramount for its use as an internal standard in quantitative bioanalysis. biosyntan.de

Deuterium Placement: The use of ethylene glycol-d4 as the starting reagent ensures that the deuterium atoms are placed specifically on the ethoxy portion of the molecule. The carbon-deuterium (C-D) bonds are significantly stronger than carbon-hydrogen (C-H) bonds and are not prone to exchange under typical physiological or analytical conditions, ensuring the stability of the label. researchgate.net

Isotopic Purity: The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the deuterated starting material. High-purity ethylene glycol-d4 (typically >98% D) is used to minimize the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species. Following the synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate the desired deuterated compound from any unlabeled or partially labeled impurities, ensuring high isotopic purity in the final product.

Advanced Analytical Characterization of this compound

To confirm the identity, structure, and isotopic purity of the newly synthesized this compound, a combination of advanced analytical techniques is employed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this characterization. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to verify the successful incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can confirm the elemental composition. researchgate.net

Molecular Ion Peak: The mass spectrum of the deuterated compound will show a molecular ion peak ([M+H]⁺) that is 4 mass units higher than its unlabeled counterpart.

Tandem MS (MS/MS): Fragmentation analysis using tandem mass spectrometry can confirm the location of the deuterium label. nih.gov By inducing fragmentation of the molecular ion, specific fragment ions are generated. The observation of a 4-Da mass shift in fragments containing the ethoxy group, but not in fragments without it, provides definitive evidence for the location of the deuterium atoms on the side-chain. researchgate.net

Interactive Table: Expected MS Fragmentation Data Below is a hypothetical table of major mass spectrometry fragments for the unlabeled and d4-labeled compound, illustrating how MS/MS confirms label placement.

Fragment StructureUnlabeled m/z (Hypothetical)d4-Labeled m/z (Hypothetical)Mass Shift (Da)Interpretation
[M+H]⁺ (Full Molecule)431.0435.0+4Successful incorporation of 4 deuterium atoms
Fragment containing the bromophenyl-pyrimidine279.0279.00Deuterium label is not on this part
Fragment containing the hydroxyethoxy side-chain61.065.0+4Confirms label is on the ethoxy side-chain

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise location of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of the d4-labeled compound, the signals corresponding to the methylene (B1212753) protons of the hydroxyethoxy group (-O-CH₂-CH₂-OH) would be absent or significantly diminished, providing clear evidence of deuterium substitution at these positions.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence on the ethoxy chain.

¹³C NMR: The carbon signals for the deuterated carbons (-CD₂-CD₂-) will appear as multiplets due to C-D coupling and will often show a slight upfield shift compared to the unlabeled compound. This provides further confirmation of the label's location.

Through this combination of targeted synthesis and rigorous analytical characterization, this compound can be reliably produced with high chemical and isotopic purity, making it a suitable internal standard for demanding analytical applications.

Spectroscopic Techniques for Structural Elucidation and Deuterium Location (e.g., NMR, Mass Spectrometry)

The precise structure of this compound and the exact location of the deuterium atoms are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for determining the location of deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the propyl group would be absent or significantly reduced in intensity. For instance, if the deuterium atoms are on the ethyl and methylene groups adjacent to the nitrogen of the sulfamide, the characteristic signals for these protons would not be observed. Furthermore, coupling patterns of adjacent protons would be altered, providing additional evidence for the location of isotopic labeling.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and assessing the degree of isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of the unlabeled O-Desbromo-pyrimidinyl Macitentan, consistent with the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also help to pinpoint the location of the deuterium labels, as the mass-to-charge ratio (m/z) of fragment ions containing the deuterated moiety will be shifted accordingly.

Spectroscopic Data Summary
Technique Expected Observation for this compound
¹H NMRAbsence or significant reduction of proton signals corresponding to the deuterated positions on the propyl group.
¹³C NMRConfirms the carbon skeleton with potential minor upfield shifts for carbons bonded to deuterium.
Mass Spectrometry (MS)Molecular ion peak shifted by +4 m/z units compared to the unlabeled analog.
High-Resolution MS (HRMS)Provides an exact mass measurement consistent with the molecular formula C₁₅H₁₅D₄BrN₄O₄S.

Preclinical Pharmacological Investigations of O Desbromo Pyrimidinyl Macitentan D4 Analogs

Structure-Activity Relationship (SAR) Studies of Pyrimidinyl-Deuterated Macitentan (B1675890) Analogs

Elucidation of Structural Determinants for Receptor Interactions

Specific studies elucidating the structural determinants for the receptor interactions of O-Desbromo-pyrimidinyl Macitentan-d4 or its non-deuterated analog are not available in the reviewed literature. However, insights can be inferred from the extensive research on Macitentan.

The interaction of Macitentan with the endothelin A (ETA) and endothelin B (ETB) receptors is well-documented. Key structural features of Macitentan that contribute to its high affinity and sustained receptor binding include its unique sulfamide (B24259) moiety and the specific arrangement of its pyrimidine (B1678525) and bromophenyl groups. These features allow for a compact conformation that fits snugly within the receptor's binding pocket, primarily through hydrophobic interactions rather than strong charge-charge interactions.

Comparative Pharmacological Efficacy in Preclinical Cell-Based Models

Direct comparative studies of the pharmacological efficacy of this compound or its analogs in preclinical cell-based models are not reported in the available scientific literature. Research on Macitentan has established its potent antagonism of endothelin-1 (B181129) (ET-1) induced signaling in various cell types, including pulmonary artery smooth muscle cells.

To ascertain the pharmacological efficacy of O-Desbromo-pyrimidinyl Macitentan, dedicated in vitro studies would be required. Such studies would typically involve cell-based assays measuring the inhibition of ET-1 induced downstream signaling pathways, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in cells expressing either ETA or ETB receptors. The data from these assays would allow for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

Without such experimental data, it is not possible to construct a data table or provide detailed research findings on the comparative pharmacological efficacy of this compound and its analogs. The pharmacological activity of this and other Macitentan impurities remains an area for potential future investigation to fully understand the pharmacological profile of the bulk drug substance.

Metabolic Profiling and Stability of O Desbromo Pyrimidinyl Macitentan D4

In Vitro Metabolic Stability Assessments

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for evaluating the metabolic stability of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, and provide a reliable indication of a compound's susceptibility to metabolic clearance.

Human Liver Microsomes (HLM): Studies with HLM are crucial for predicting human hepatic clearance. For Macitentan (B1675890), incubations with HLM have shown it to be a substrate for several CYP enzymes. fda.gov It is anticipated that O-Desbromo-pyrimidinyl Macitentan, as a structurally similar metabolite, would also be metabolized by these systems. The rate of metabolism in HLM would provide an estimate of its intrinsic clearance.

Hepatocytes: Primary hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and active transport systems. nih.gov Studies in human hepatocytes have been used to characterize the metabolic pathways of Macitentan. fda.gov Similar studies for O-Desbromo-pyrimidinyl Macitentan-d4 would be necessary to fully elucidate its metabolic fate, including potential conjugation reactions.

The stability of this compound in these systems would likely be influenced by the presence of the deuterated ethylene (B1197577) glycol moiety, which could alter the rate of metabolism at that site.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

ParameterHuman Liver MicrosomesHuman Hepatocytes
Half-life (t½) (min)Data not availableData not available
Intrinsic Clearance (CLint) (µL/min/mg protein or per 10^6 cells)Data not availableData not available

Note: This table is illustrative and requires experimental data for validation.

The metabolic pathways of Macitentan have been well-characterized, providing a roadmap for the likely sites of metabolism on O-Desbromo-pyrimidinyl Macitentan. researchgate.net For Macitentan, the primary metabolic routes are oxidative depropylation of the sulfamide (B24259) side chain and oxidative cleavage of the ethylene glycol linker. researchgate.net

Primary Sites: For O-Desbromo-pyrimidinyl Macitentan, which is itself a product of the cleavage of the 5-bromo-2-pyrimidinyl group from Macitentan, further metabolism is expected. The remaining propylsulfamide and the ethylene glycol moieties are potential primary sites for further oxidation.

Secondary Sites: Following initial oxidation, secondary metabolic reactions such as glucuronidation of hydroxylated metabolites can occur. The hydroxyl group on the ethylene glycol chain of O-Desbromo-pyrimidinyl Macitentan is a likely candidate for conjugation.

The deuteration on the ethylene glycol chain in this compound is specifically at a potential site of metabolism. This isotopic substitution would be expected to influence the rate of metabolism at this position.

Reaction phenotyping studies are essential to identify the specific CYP isoforms responsible for a compound's metabolism. For Macitentan, CYP3A4 is the primary enzyme involved in its oxidative depropylation, with minor contributions from CYP2C8, CYP2C9, and CYP2C19. fda.govnih.gov

CYP3A4: Given its dominant role in Macitentan metabolism, CYP3A4 is highly likely to be involved in the further metabolism of O-Desbromo-pyrimidinyl Macitentan.

CYP2C9: This isoform is also implicated in Macitentan metabolism and could contribute to the biotransformation of its metabolites.

CYP2C8 and CYP2C19: These enzymes have a minor role in the metabolism of the parent compound and may or may not be significantly involved in the metabolism of O-Desbromo-pyrimidinyl Macitentan.

To definitively determine the contributing CYP isoforms for this compound, experiments using recombinant human CYP enzymes or chemical inhibitors in HLM would be required. bienta.net

Table 2: Predicted Contribution of CYP Isoforms to the Metabolism of this compound

CYP IsoformPredicted ContributionRationale
CYP3A4 MajorPrimary enzyme for the parent compound, Macitentan. fda.gov
CYP2C9 Minor to ModerateInvolved in the metabolism of the parent compound.
CYP2C8 MinorMinor contributor to the metabolism of the parent compound.
CYP2C19 MinorMinor contributor to the metabolism of the parent compound. fda.gov

Note: This table represents predicted contributions based on data from the parent compound, Macitentan, and requires experimental verification.

Deuterium (B1214612) Kinetic Isotope Effects on Biotransformation

The substitution of hydrogen with deuterium at a metabolic site can lead to a deuterium kinetic isotope effect (DKIE), where the rate of bond cleavage is slowed due to the greater mass of deuterium. This can have a significant impact on the metabolic profile of a drug. portico.org

To quantify the impact of deuteration on the metabolism of this compound, experimental determination of both primary and secondary DKIEs would be necessary.

Primary DKIE: This occurs when the C-D bond is directly cleaved in the rate-determining step of the metabolic reaction. For this compound, a primary DKIE would be expected if the oxidation of the deuterated ethylene glycol moiety is a rate-limiting step. The magnitude of the primary DKIE (kH/kD) for CYP-mediated reactions can range from 2 to 10. nih.gov

Secondary DKIE: This is observed when the deuterium substitution is not at the site of bond cleavage but influences the reaction rate through electronic or steric effects.

Experimental approaches to determine DKIE involve comparing the rate of metabolism of the deuterated and non-deuterated compounds in in vitro systems. nih.govnih.gov

The presence of a significant DKIE indicates that the C-H (or C-D) bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov For this compound, deuteration of the ethylene glycol moiety could have several consequences:

Slowing Metabolism: If oxidation at the ethylene glycol position is a major clearance pathway, the DKIE would lead to a slower rate of metabolism for the d4-analog compared to its non-deuterated counterpart.

Metabolic Switching: If the metabolism at the deuterated site is slowed, alternative metabolic pathways may become more prominent. This phenomenon, known as metabolic switching, could lead to a different profile of metabolites for the deuterated compound. nih.gov

Understanding these effects is crucial for predicting the pharmacokinetic profile of this compound and how it may differ from its non-deuterated analog.

Modulation of Metabolite Profile Distribution by Deuterium Substitution

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug, a phenomenon primarily attributed to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of the C-D bond slower. This can lead to a reduction in the rate of metabolism at the site of deuteration and may cause a "metabolic shunting" effect, where alternative metabolic pathways become more prominent.

For this compound, the "d4" designation implies the presence of four deuterium atoms. The precise location of these atoms is crucial for predicting the modulation of its metabolite profile. Assuming the deuterium atoms are placed on the ethylene glycol chain, this could potentially hinder the oxidative cleavage of this linker, a known metabolic pathway for Macitentan. This would likely decrease the formation of metabolites resulting from this cleavage and could increase the plasma concentration of the parent drug or shunt metabolism towards other pathways, such as oxidative depropylation.

Table 1: Potential Modulation of Macitentan Metabolic Pathways by Deuterium Substitution in this compound

Metabolic PathwayKey Metabolite(s)Potential Impact of Deuteration (d4 on ethylene glycol chain)
Oxidative DepropylationACT-132577 (active)May be enhanced if oxidative cleavage is inhibited.
Oxidative CleavageACT-373898 (inactive)Potentially inhibited due to the kinetic isotope effect.
Aliphatic HydroxylationM7May become a more significant pathway if others are slowed.
Hydrolysis of SulfamideM3Unlikely to be directly affected by deuteration on the ethylene glycol chain.

In Vivo Metabolic Studies in Preclinical Animal Models

Preclinical animal models are indispensable for characterizing the in vivo metabolism of new chemical entities. Studies in species such as rats and dogs have been fundamental in elucidating the metabolic fate of Macitentan.

Characterization of Metabolite Formation and Systemic Exposure in Animal Systems

In both rats and dogs, Macitentan undergoes extensive metabolism. The primary metabolite observed in the plasma of both species is the active metabolite ACT-132577, formed via oxidative depropylation. nih.gov A number of other metabolites have been identified in bile and urine, arising from the various metabolic pathways. nih.gov

Comparative Metabolic Fate of this compound vs. Non-Deuterated Analogs

A direct comparative study of the metabolic fate of this compound and Macitentan would be necessary to definitively quantify the effects of deuteration. Based on the principles of the kinetic isotope effect, several differences could be hypothesized.

Table 2: Hypothesized Comparative Metabolic Fate in Preclinical Models

ParameterMacitentan (Non-Deuterated)This compound (Hypothesized)Rationale
Rate of MetabolismBaselinePotentially SlowerKinetic Isotope Effect
Plasma Half-lifeEstablishedPotentially LongerReduced metabolic clearance
Major Plasma MetaboliteACT-132577ACT-132577This pathway may not be directly affected by deuteration at other sites.
Metabolite RatiosBaselineAlteredMetabolic shunting away from the deuterated site.

The deuteration is not expected to result in the formation of novel metabolites, but rather a quantitative shift in the disposition of known metabolites.

Species-Specific Differences in Deuterated Compound Metabolism

Significant species-specific differences have been observed in the metabolism of Macitentan. In dogs, Macitentan is metabolized by a single cytochrome P450 enzyme, Cyp3a12, whereas several members of the Cyp2c and Cyp3a families are involved in its metabolism in rats. nih.gov This leads to different patterns of P450 induction upon repeat dosing in these species. nih.gov

These underlying species differences in metabolic machinery would likely also influence the metabolism of this compound. The impact of the kinetic isotope effect could be more pronounced in a species where the deuterated metabolic pathway is the predominant route of elimination. For example, if the deuteration affects a pathway primarily mediated by a Cyp2c enzyme, the metabolic consequences might be more significant in rats than in dogs. Understanding these species-specific differences is crucial for the extrapolation of preclinical findings to humans.

Further studies are required to fully characterize the metabolic profile of this compound and to quantify the precise impact of deuterium substitution on its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Investigations of O Desbromo Pyrimidinyl Macitentan D4 in Preclinical Models

Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of a drug candidate determine its concentration at the site of action and in various tissues, influencing both efficacy and potential toxicity.

Quantitative Assessment of Tissue Distribution and Accumulation

Studies on Macitentan (B1675890), the non-deuterated parent compound, provide foundational knowledge for understanding the potential distribution of its analogs. Following oral administration in preclinical models, Macitentan and its primary active metabolite, ACT-132577, are known to distribute into tissues. nih.gov Pharmacokinetic modeling indicates an apparent volume of distribution at steady state (Vss/F) of approximately 50 L for Macitentan and 40 L for ACT-132577 in humans, suggesting good tissue penetration. nih.gov Both compounds are highly bound to plasma proteins (>99%), primarily albumin. nih.gov

In preclinical species such as rats, Macitentan has been shown to be a substrate for drug transporters, which can influence its tissue distribution. The design of Macitentan involved increasing its lipophilicity to enhance tissue targeting. nih.gov This property suggests that its analogs, including a deuterated and desbromo version, would likely also exhibit significant tissue distribution. Quantitative assessment in animal models would typically involve techniques like whole-body autoradiography with a radiolabeled version of the compound to visualize its accumulation in various organs and tissues over time.

Influence of Deuteration on Distribution Characteristics and Membrane Permeability

The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter a molecule's physicochemical properties, which may, in turn, affect its distribution and membrane permeability. While the primary impact of deuteration is on metabolism (the kinetic isotope effect), changes in molecular volume, lipophilicity, and bond vibrations can influence interactions with biological membranes and transport proteins. nih.gov

In some cases, deuteration has been observed to alter the volume of distribution. For example, in studies with d9-methadone in mice, a decreased volume of distribution at steady state (Vss) was observed compared to the non-deuterated parent drug, suggesting the deuterated analog remained more confined to the plasma. nih.gov This was accompanied by a lower brain-to-plasma ratio, indicating that deuteration can decrease transfer across specific biological barriers like the blood-brain barrier. nih.gov Therefore, the deuteration in O-Desbromo-pyrimidinyl Macitentan-d4 could potentially lead to altered tissue distribution patterns compared to a non-deuterated counterpart, a hypothesis that would require direct experimental verification in animal models.

Elimination Pathways and Excretion Mechanisms

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process, primarily occurring through renal (urine) and biliary (feces) routes.

Characterization of Renal and Biliary Excretion Routes in Animal Models

Macitentan is metabolized through several pathways, including oxidative depropylation to form the active metabolite ACT-132577, oxidative cleavage of the ethylene (B1197577) glycol linker, and hydrolysis of the sulfamide (B24259) moiety. nih.gov These metabolites, often after further conjugation reactions, are then eliminated. In humans, approximately 50% of an administered dose of Macitentan is ultimately eliminated via the urine, but this consists entirely of metabolites, not the parent drug or the primary active metabolite. drugbank.com

Role of Deuterium in Modulating Systemic Clearance Rates

The strategic replacement of hydrogen with deuterium at a site of metabolism can significantly slow down the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes like the cytochrome P450 (CYP) family to break. nih.gov

Slowing the rate of metabolism typically leads to a decrease in the systemic clearance of the drug. This has been demonstrated in preclinical studies with various deuterated compounds.

For d3-enzalutamide, in vitro intrinsic clearance in rat liver microsomes was nearly 50% lower than that of non-deuterated enzalutamide. nih.gov

For d9-methadone, intravenous administration in mice resulted in a significantly lower clearance (0.9 L/h/kg) compared to the non-deuterated version (4.7 L/h/kg). nih.gov

Table 1: Illustrative Impact of Deuteration on In Vivo Pharmacokinetic Parameters in Rats (Based on Enzalutamide Data)
ParameterEnzalutamide (Non-deuterated)d3-Enzalutamide (Deuterated)% Change
Cmax (ng/mL)12501687.5+35%
AUC (0-t) (ng·h/mL)1980040000+102%
M2 Metabolite Exposure (AUC)Baseline8-fold Lower-87.5%

Note: Data is illustrative of the principle of deuteration's effect and is derived from studies on enzalutamide, not Macitentan. nih.gov Cmax and AUC values are approximated from reported percentage increases.

Comparative Pharmacokinetic Parameters and Modeling

Comparing the pharmacokinetic parameters of a modified compound to its parent drug is essential for understanding the impact of the chemical changes. Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate and predict these parameters.

For Macitentan, PBPK models have been successfully developed to predict its pharmacokinetic profile and that of its active metabolite, ACT-132577, after single and multiple doses. nih.govresearchgate.net These models integrate data from in vitro experiments and clinical studies to simulate drug interactions and pharmacokinetic behavior in various populations. nih.govnih.gov

A similar modeling approach could be applied to this compound. By first determining its in vitro metabolic stability in liver microsomes and its physicochemical properties, a PBPK model could predict how the combination of desbromination and deuteration would alter the key pharmacokinetic parameters observed for Macitentan. It would be anticipated that the deuteration would lead to a lower clearance and a longer half-life, resulting in a higher AUC compared to a non-deuterated analog. The table below shows established pharmacokinetic parameters for Macitentan and its active metabolite, which would serve as a baseline for comparison.

Table 2: Key Pharmacokinetic Parameters of Macitentan and its Active Metabolite (ACT-132577)
ParameterMacitentanACT-132577 (Active Metabolite)Source Species/Context
Apparent Elimination Half-life (t½)~16 hours~40-66 hoursHuman
Time to Cmax (Tmax)~8-30 hours>30 hoursHuman
Apparent Volume of Distribution (Vss/F)~50 L~40 LHuman
Plasma Protein Binding>99%>99%Human
Major Elimination RouteBiliary (as metabolites)Rat, Dog

Note: The parameters listed are primarily from human clinical studies of the parent drug Macitentan, as preclinical quantitative data is less consistently reported in the public domain. nih.govdrugbank.com They serve as a reference for the parent compound's behavior.

Half-Life and Systemic Exposure Assessment of Deuterated vs. Non-Deuterated Analogs in Animal Models

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a pharmaceutical chemistry technique used to modify the metabolic properties of a drug candidate. nih.gov This modification, known as deuteration, can lead to significant alterations in a compound's pharmacokinetics, primarily by slowing the rate of metabolism due to the kinetic isotope effect. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. nih.govnih.gov This can result in a decreased rate of metabolic clearance, leading to a longer half-life and increased systemic exposure.

The parent compound, macitentan, is known to be metabolized by multiple CYP enzymes, including CYP3A4 and CYP2C9, into a major active metabolite, aprocitentan (B1667571) (ACT-132577), and several other minor metabolites. nih.govnih.gov The pharmacokinetic profile of macitentan is characterized by a terminal half-life of approximately 16 hours in humans, while its active metabolite, aprocitentan, has an even longer half-life of around 48 hours. karger.com

The expected outcome of such a study would be a notable difference in the pharmacokinetic profiles of the deuterated and non-deuterated compounds. The deuterated analog would likely exhibit a lower clearance rate and, consequently, a prolonged presence in the systemic circulation. The precise magnitude of this effect is unpredictable and depends on which metabolic pathways are affected by the specific sites of deuteration. nih.gov In some preclinical studies with other deuterated compounds, the rank order of pharmacokinetic improvements has been shown to vary between different animal species. tandfonline.com

Below is a hypothetical data table illustrating potential findings from such a preclinical study in rats.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters in Rats

ParameterO-Desbromo-pyrimidinyl Macitentan (Non-Deuterated)This compound (Deuterated)% Change
Half-Life (t½, hours) 8.513.6+60%
AUC₀-∞ (ng·h/mL) 4,2007,140+70%
Cₘₐₓ (ng/mL) 550605+10%
Clearance (CL/F, L/h/kg) 0.450.26-42%

This table presents hypothetical data for illustrative purposes to demonstrate the potential effects of deuteration in a preclinical animal model. The values are not derived from actual experimental results for this specific compound.

Population Pharmacokinetic Modeling in Preclinical Species (if applicable to a theoretical scenario)

Population pharmacokinetic (PopPK) modeling is a statistical method used to analyze concentration-time data from all individuals in a study simultaneously, allowing for the quantification of variability in drug exposure within a population. frontiersin.org While extensively used in clinical trials, its application in preclinical studies is valuable for understanding pharmacokinetic characteristics and their variability across different animal species or strains before moving to human trials. nih.govproquest.com

In a theoretical scenario involving this compound, a PopPK model could be developed using data from preclinical studies in species such as rats and dogs. The primary goal of such a model would be to characterize the typical pharmacokinetic profile of the compound and its deuterated analog, identify sources of variability, and establish a quantitative framework for predicting exposure under different conditions.

The development of a PopPK model for this compound would theoretically involve several steps:

Structural Model Development : Based on the plasma concentration-time data, a structural model would be selected. This would likely be a one- or two-compartment model with first-order absorption and linear elimination, similar to models developed for macitentan and its active metabolite in clinical settings. proquest.comresearchgate.net

Statistical Model Development : The model would incorporate terms to describe inter-individual variability (the difference in pharmacokinetics from one animal to another) and residual unexplained variability (which includes measurement error and intra-individual fluctuations).

Covariate Analysis : Potential covariates that could explain variability in the pharmacokinetics would be tested. In a preclinical setting, these could include body weight, animal species (rat vs. dog), sex, and specific biomarkers of organ function. nih.gov The model could quantify, for example, how clearance or volume of distribution changes with body weight.

By applying a PopPK approach, researchers could gain a more robust understanding of the compound's disposition. For instance, the model could confirm whether the effect of deuteration on clearance is consistent across the preclinical population and identify any subpopulations that may exhibit different metabolic rates. This information is crucial for designing informative toxicology studies and for predicting human pharmacokinetics. The principles for this type of modeling have been successfully applied to the parent compound, macitentan, to predict drug-drug interactions and understand its pharmacokinetic profile across diverse populations. nih.govresearchgate.net

Analytical and Bioanalytical Applications of O Desbromo Pyrimidinyl Macitentan D4

Development of Quantitative Bioanalytical Methods

The development of robust and sensitive bioanalytical methods is fundamental for characterizing the pharmacokinetic profile of drug candidates and their metabolites. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices. In the analysis of deuterated compounds like O-Desbromo-pyrimidinyl Macitentan-d4, LC-MS/MS methods are developed to distinguish between the labeled and unlabeled forms.

The chromatographic separation, typically achieved using a reversed-phase column, isolates the analyte of interest from other matrix components. The mass spectrometer then differentiates the compounds based on their mass-to-charge ratio (m/z). For this compound, the m/z value will be higher than that of the non-deuterated form due to the presence of deuterium (B1214612) atoms. This mass difference is exploited in the development of highly specific and sensitive quantitative methods.

Key parameters optimized during method development include the selection of precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode, as well as the optimization of chromatographic conditions to ensure resolution and peak shape.

In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is crucial. This compound is an ideal internal standard for the quantification of O-Desbromo-pyrimidinyl Macitentan (B1675890) in biological samples such as plasma, urine, and tissue homogenates.

As an internal standard, it is added to the biological samples at a known concentration during sample preparation. Since it has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of any variability during sample processing and analysis, thereby improving the accuracy and precision of the quantification.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it minimizes matrix effects, which can significantly impact the accuracy of LC-MS/MS assays.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of O-Desbromo-pyrimidinyl Macitentan

Parameter Setting
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Specific m/z of precursor → product ion
MRM Transition (IS) Specific m/z of deuterated precursor → product ion
Dwell Time 100 ms

High-Resolution Spectroscopic Techniques for Deuterated Compound Analysis

High-resolution spectroscopic techniques are indispensable for the structural elucidation and precise quantification of metabolites and impurities in drug development.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are crucial for the identification of unknown metabolites and degradation products. In the context of Macitentan, HRMS has been used to characterize its degradation products under various stress conditions. nih.gov

The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. For this compound, HRMS would be employed to confirm its identity and purity. Furthermore, in metabolic studies, HRMS can be used to identify and quantify metabolites of Macitentan, with the deuterated analog serving as a valuable tool for distinguishing drug-related material from endogenous compounds.

Table 2: Example of High-Resolution Mass Spectrometry Data

Compound Theoretical m/z Measured m/z Mass Error (ppm)
O-Desbromo-pyrimidinyl Macitentan 431.0450 431.0453 0.7
This compound 435.0702 435.0700 -0.5

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a specialized technique that can be used to trace the metabolic fate of deuterated compounds. By monitoring the appearance of deuterium signals in different metabolites over time, it is possible to elucidate metabolic pathways.

While proton (¹H) NMR is more common for structural elucidation, ²H NMR can provide unique insights into the sites of metabolism. For instance, if this compound were to undergo further metabolism, the position of the deuterium label could help in identifying the structure of the resulting metabolites. The presence or absence of the deuterium signal in a particular metabolite can confirm or refute a proposed metabolic transformation.

Mechanistic Studies Utilizing Deuterated Analogs

Deuterated analogs such as this compound are valuable tools in mechanistic studies aimed at understanding enzyme kinetics and drug-drug interactions. The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can be exploited to investigate the rate-limiting steps in metabolic pathways.

By comparing the metabolism of the deuterated and non-deuterated compound, researchers can gain insights into the mechanisms of enzymatic reactions, such as those mediated by cytochrome P450 enzymes. This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.

In Vivo Metabolic Tracing for Deeper Understanding of Drug Disposition

Stable isotope tracing is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, enabling researchers to follow the fate of a drug and its metabolites within a biological system. nih.gov The use of deuterated compounds like this compound offers a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of specific metabolic products.

Detailed Research Findings:

Hypothetical research findings from an in vivo metabolic tracing study in healthy human subjects are presented in the table below. In this imagined study, subjects were administered a single oral dose of Macitentan, and the plasma and urine concentrations of this compound were monitored over 48 hours to understand its pharmacokinetic profile as a metabolite.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Subjects

ParameterPlasmaUrine
Time to Peak Concentration (Tmax) 4.2 ± 1.1 hours8.5 ± 2.3 hours
Peak Concentration (Cmax) 25.8 ± 7.3 ng/mL150.4 ± 35.2 ng/mL
Area Under the Curve (AUC) 280.5 ± 65.1 ng·h/mL-
Elimination Half-life (t½) 12.7 ± 3.5 hours-
Percentage of Dose Excreted -15.2 ± 4.8 %

Data are presented as mean ± standard deviation.

The data in Table 1 illustrate how this compound could be used to delineate the pharmacokinetic profile of this specific metabolite. The findings would help in constructing a more complete picture of Macitentan's metabolic fate, potentially identifying key pathways and informing the development of future drugs with optimized metabolic stability.

Probing Enzyme Reaction Mechanisms with Deuterated Substrates

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. acs.org If a carbon-hydrogen bond is broken in the rate-determining step of a reaction, substituting the hydrogen with a deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1). Conversely, if no C-H bond cleavage is involved in the rate-limiting step, no significant KIE will be observed.

This compound can be used as a substrate to probe the mechanism of the enzyme responsible for its further metabolism. For instance, if the next metabolic step involves the oxidation of a deuterated position, comparing the rate of this reaction with that of the non-deuterated analog can reveal whether C-D bond cleavage is rate-limiting.

Detailed Research Findings:

Consider a hypothetical in vitro experiment where this compound and its non-deuterated counterpart are incubated with human liver microsomes to investigate the kinetics of a subsequent hydroxylation reaction. The rates of formation of the hydroxylated product are measured for both substrates.

Table 2: Hypothetical Kinetic Parameters for the Microsomal Metabolism of this compound and its Non-deuterated Analog

SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
O-Desbromo-pyrimidinyl Macitentan12.5150.33.5
This compound12.842.9

The hypothetical results in Table 2 show a significant KIE of 3.5, which strongly suggests that the cleavage of the carbon-deuterium bond is the rate-determining step in the hydroxylation of O-Desbromo-pyrimidinyl Macitentan. This information is crucial for understanding the catalytic mechanism of the involved enzyme, likely a member of the cytochrome P450 superfamily. mdpi.com Such studies contribute to a fundamental understanding of drug metabolism at a molecular level.

Computational and Theoretical Studies of Deuterium Effects on Drug Disposition

Molecular Modeling and Simulation of Deuterated Ligand-Protein Interactions

No published studies were found that performed molecular modeling or simulation of the interactions between O-Desbromo-pyrimidinyl Macitentan-d4 and its target proteins.

There are no available data from advanced docking and binding energy calculations for this compound.

Specific conformational analysis and stability prediction studies for this compound have not been reported in the scientific literature.

Quantum Mechanical (QM) Calculations for Kinetic Isotope Effects

No quantum mechanical calculations detailing the kinetic isotope effects for this compound are currently available.

There are no theoretical predictions for the C-H versus C-D bond scission rates in enzymatic reactions involving this compound.

Without any QM data, a correlation with experimental metabolic stability for this compound cannot be established.

In Silico Prediction of Metabolic Pathways and Deuterium (B1214612) Influence

While in silico tools have been used to predict the metabolic pathways of the parent drug, Macitentan (B1675890), there are no specific in silico predictions available for the metabolic pathways of this compound and the influence of deuterium on these pathways. bohrium.com

Development and Validation of Metabolite Prediction Algorithms for Deuterated Compounds

The development of robust metabolite prediction algorithms is crucial for accelerating the drug discovery process. For deuterated compounds, these algorithms must be specifically tailored to account for the kinetic isotope effect. Standard metabolite prediction software often relies on extensive databases of known metabolic transformations. However, the introduction of deuterium can alter the preferred sites of metabolism, a phenomenon known as metabolic switching. nih.gov Therefore, algorithms for deuterated compounds must integrate quantum mechanical calculations to accurately predict the change in activation energy for bond cleavage at deuterated versus non-deuterated sites.

The validation of these algorithms is a meticulous process involving comparison of in silico predictions with in vitro and in vivo experimental data. This typically involves incubating the deuterated compound with liver microsomes or hepatocytes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The predicted metabolites are then compared against the experimentally identified metabolites to assess the algorithm's accuracy.

Below is an interactive data table showcasing typical validation metrics for a hypothetical metabolite prediction algorithm for deuterated compounds.

Parameter Validation Metric Value Description
Algorithm Performance Sensitivity92%The percentage of experimentally observed metabolites correctly predicted by the algorithm.
Specificity85%The percentage of predicted metabolites that were experimentally observed.
Overall Accuracy88%The overall correctness of the algorithm in predicting metabolic outcomes.
KIE Prediction Correlation Coefficient (R²)0.95The correlation between the predicted and experimentally determined kinetic isotope effect.
Metabolic Switching Predictive Accuracy80%The ability of the algorithm to correctly predict shifts in the primary sites of metabolism due to deuteration.

This table represents hypothetical validation data for a metabolite prediction algorithm designed for deuterated compounds and does not reflect data for a specific existing algorithm.

Application of Machine Learning and Artificial Intelligence in Predicting Deuterium's Impact on Metabolic Fate

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the metabolic fate of drugs, including deuterated compounds. nih.govnih.gov These approaches leverage large datasets of chemical structures and their corresponding metabolic profiles to build predictive models that can often outperform traditional rule-based systems. futurity.org For deuterated drugs, AI models can be trained on data that includes information about the position of deuterium labeling and the resulting changes in metabolism.

One of the key advantages of ML and AI is their ability to identify complex, non-linear relationships within the data that may not be apparent through conventional analysis. nih.gov For instance, an AI model could learn to recognize subtle structural motifs that, when deuterated, lead to significant and unexpected changes in metabolic stability or pathways. These models can be trained to predict a range of ADME properties, such as the rate of metabolism by specific cytochrome P450 enzymes, the likelihood of forming reactive metabolites, and the potential for drug-drug interactions. nih.gov

The application of these technologies is still evolving, but they hold immense promise for the rational design of deuterated drugs. By providing more accurate and comprehensive predictions of how deuterium will affect a drug's behavior in the body, AI and ML can help to de-risk the development process and accelerate the delivery of safer and more effective medicines to patients.

Below is an interactive data table illustrating how a machine learning model might be applied to predict the impact of deuteration on the metabolic fate of a hypothetical compound.

Compound Deuteration Site Predicted Metabolic Pathway Predicted Change in Half-life (%) Model Confidence
O-Desbromo-pyrimidinyl MacitentanNoneN-dealkylation, O-demethylation098%
This compoundd4 on propyl groupPrimarily O-demethylation+50%92%
O-Desbromo-pyrimidinyl Macitentan-d3d3 on methoxy (B1213986) groupPrimarily N-dealkylation+30%94%

This table presents hypothetical predictions from a machine learning model for illustrative purposes and does not represent actual experimental data for this compound.

Future Research Directions for O Desbromo Pyrimidinyl Macitentan D4 and Deuterated Analogs

Advancements in Stereoselective and Chemo-Enzymatic Deuterium (B1214612) Labeling

The precise placement of deuterium atoms within a molecule is critical to harnessing the kinetic isotope effect for therapeutic benefit or for use as a research probe. Future research will likely focus on developing more sophisticated and efficient methods for stereoselective and chemo-enzymatic deuterium labeling.

Recent advancements have demonstrated the potential of biocatalytic systems for highly selective deuteration. nih.gov For instance, NADH-dependent reductases, when supplied with a deuterium source like heavy water (²H₂O), can achieve near-perfect chemo-, stereo-, and isotopic selectivity in the reduction of C=O, C=N, and C=C bonds. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods, which can be complex and may lack the desired precision for intricate molecules. ingenza.com

Another promising area is the use of ruthenium-catalyzed C-H bond activation, which allows for regio-, chemo-, and stereoselective deuterium labeling of molecules like sugars. rsc.org Adapting such metal-catalyzed exchange reactions to complex pharmaceutical compounds could provide a direct and cost-effective way to introduce deuterium at specific sites. mdpi.com

Table 1: Comparison of Advanced Deuterium Labeling Techniques
Labeling TechniqueKey AdvantagesPotential ChallengesApplicability to Complex Molecules
Biocatalytic (e.g., NADH-dependent reductases)High chemo-, stereo-, and isotopic selectivity; mild reaction conditions. nih.govEnzyme availability and stability; substrate specificity.High, particularly for late-stage intermediates or API deuteration. ingenza.com
Metal-Catalyzed C-H Activation (e.g., Ruthenium)Direct exchange on late-stage intermediates; cost-effective with D₂O as a source. rsc.orgmdpi.comCatalyst poisoning by functional groups; achieving desired regioselectivity.Moderate to High, depending on the functional group tolerance of the catalyst.
Hydrothermal H/D ExchangeCan be used for direct exchange on the final compound. mdpi.comHarsh conditions may not be suitable for all molecules; potential for non-selective labeling.Variable, best suited for robust molecules.

Future research on O-Desbromo-pyrimidinyl Macitentan-d4 could involve applying these advanced labeling techniques to synthesize different isotopologues, allowing for a systematic investigation of how deuterium placement affects its biological properties.

Deeper Mechanistic Insights into Enzyme-Mediated Deuterium Effects and Metabolic Switching

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can slow down metabolic processes mediated by enzymes like the cytochrome P450 (CYP) family. nih.govpreprints.org

A fascinating consequence of this effect is "metabolic switching," where the blockage of one metabolic pathway due to deuteration can shunt the metabolism towards alternative routes. nih.govosti.gov This can lead to the formation of different metabolites, potentially with altered pharmacological or toxicological profiles. osti.gov

Future research using this compound could involve:

In vitro metabolic studies: Incubating the deuterated compound with liver microsomes or specific CYP enzymes to identify and quantify the metabolites formed. This would reveal whether the deuterium substitution at the d4 position alters the metabolic profile compared to the non-deuterated analog.

Comparative pharmacokinetic studies: Investigating the plasma concentration-time profiles of O-Desbromo-pyrimidinyl Macitentan (B1675890) and its d4 analog in animal models to determine if deuteration leads to a longer half-life or altered clearance.

Enzyme kinetics: Determining the KIE for the enzymes responsible for metabolizing O-Desbromo-pyrimidinyl Macitentan to understand the magnitude of the deuterium effect on reaction rates. preprints.org

These studies would provide valuable data on how deuterium substitution can be strategically employed to modulate drug metabolism and potentially enhance therapeutic outcomes. ingenza.com

Development of Advanced Deuterated Probes for Real-Time Biological Process Monitoring

Deuterated compounds are not only of interest for their therapeutic potential but also as probes for studying biological systems. Their unique mass makes them easily distinguishable from their non-deuterated counterparts in mass spectrometry-based analyses. acs.org This property can be exploited to trace the metabolic fate of a molecule and to quantify its presence in complex biological matrices.

Future research could focus on developing deuterated probes for real-time monitoring of biological processes. For example, chemiluminescent or fluorescent probes incorporating deuterium could be designed to report on specific enzymatic activities or the presence of reactive species in living cells. nih.govrsc.org While current methods often rely on fluorescent molecular probes, these can sometimes be sensitive to their environment, and deuterated standards can play a crucial role in accurate quantification. mdpi.com

Table 2: Potential Applications of Deuterated Probes in Biological Monitoring
Application AreaPrinciplePotential of this compound
Metabolite TracingUse as an internal standard in mass spectrometry for accurate quantification of the non-deuterated analog. acs.orgQuantification of O-Desbromo-pyrimidinyl Macitentan in biological samples during preclinical studies.
Enzyme Activity AssaysMonitoring the rate of conversion of the deuterated substrate to its product to determine enzyme kinetics.Investigating the activity of enzymes involved in the metabolism of Macitentan and its impurities.
Real-Time ImagingIncorporation into imaging agents to track their distribution and binding in vivo (e.g., in conjunction with techniques sensitive to isotopic composition).Could be explored for advanced imaging modalities, though this is a more speculative application.

The development of such probes would offer powerful tools for understanding the dynamic and complex nature of biological systems at the molecular level.

Expanding the Applicability of Deuterated Compounds as Tools in Preclinical Drug Discovery and Mechanistic Toxicology Research

The use of deuterated compounds extends throughout the preclinical drug discovery and development process. nih.gov They are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, helping to elucidate metabolic pathways and identify potential drug-drug interactions. acs.org

In mechanistic toxicology, deuterated analogs can help to pinpoint the specific metabolic pathways responsible for the formation of reactive or toxic metabolites. researchgate.net By selectively blocking a particular metabolic route through deuteration, researchers can assess whether that pathway is linked to an observed toxicity. This approach can be invaluable for understanding the molecular basis of adverse drug reactions and for designing safer drug candidates. nih.gov

Future research in this area could involve using this compound to:

Characterize its own metabolic profile and potential for toxicity. As an impurity of Macitentan, understanding its disposition is important.

Serve as a tool to investigate the enzymes that metabolize Macitentan and its impurities. By comparing its metabolism to other deuterated and non-deuterated analogs, a clearer picture of the enzymatic processes can be formed.

Aid in the development of safer drug candidates. The insights gained from studying the effects of deuteration on metabolism and toxicity can inform the design of new drugs with improved safety profiles. youtube.com

Ultimately, the continued exploration of deuterated compounds like this compound will contribute to a more rational and predictive approach to drug design and toxicological risk assessment. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing O-Desbromo-pyrimidinyl Macitentan-d4 in synthetic workflows?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and ultraviolet-visible (UV/Vis) spectroscopy to assess electronic transitions. Purity should be validated via high-performance liquid chromatography (HPLC) with deuterated solvent compatibility checks. Cross-reference spectral data with non-deuterated analogs to confirm isotopic integrity .

Q. How should researchers design experiments to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Use the PICO framework (Population: target receptors; Intervention: compound administration; Comparison: non-deuterated macitentan; Outcome: binding affinity/selectivity). Include dose-response assays (e.g., IC50 determination via radioligand binding) and control for deuterium kinetic isotope effects (DKIE) by comparing metabolic stability in hepatic microsomes .

Q. What steps are critical for synthesizing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuteration using catalytic exchange reactions under inert conditions (e.g., D2O/acidic catalysts). Monitor reaction progress via thin-layer chromatography (TLC) and confirm deuterium incorporation via Fourier-transform infrared spectroscopy (FT-IR) (C-D stretches at ~2100–2300 cm⁻¹). Purify intermediates via flash chromatography to remove non-deuterated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

  • Methodological Answer : Apply triangulation by integrating data from LC-MS/MS plasma profiling , tissue distribution studies, and in vitro metabolic assays. Use mixed-effects modeling to account for interspecies variability in cytochrome P450 activity. Validate findings via replicate studies under standardized conditions (e.g., controlled diet, circadian synchronization) .

Q. What strategies improve the yield of this compound in multi-step synthetic routes?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For deuterium retention, prioritize low-temperature steps and avoid protic solvents. Use HPLC-MS for real-time monitoring of intermediate stability. Compare yields against non-deuterated analogs to identify isotopic-specific bottlenecks .

Q. How can comparative studies between this compound and its non-deuterated counterpart address metabolic pathway ambiguities?

  • Methodological Answer : Conduct isotope tracer studies in hepatocyte cultures to map deuterium retention in metabolites. Pair with stable isotope labeling by amino acids in cell culture (SILAC) for proteomic analysis of enzyme interactions. Use computational docking simulations to assess deuterium’s impact on binding kinetics (e.g., Schrödinger Suite) .

Data Contradiction & Validation

Q. What analytical approaches validate the absence of isotopic scrambling in this compound?

  • Methodological Answer : Perform isotopic ratio mass spectrometry (IRMS) to confirm deuterium distribution. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to rule out positional exchange. Compare fragmentation patterns in tandem MS with theoretical isotopic distributions .

Research Design Frameworks

  • PICO/FINER Integration : Ensure hypotheses are Feasible (e.g., accessible deuterated precursors), Novel (e.g., unexplored DKIE in endothelin receptors), and Ethical (e.g., compliance with RUO guidelines per ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.